molecular formula C19H20N4O4S2 B276336 N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide

Cat. No. B276336
M. Wt: 432.5 g/mol
InChI Key: CDSIGYCZXQIMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide, also known as ACT-246475, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. It was first synthesized by researchers at Actelion Pharmaceuticals Ltd. in Switzerland and has since been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is metabolized primarily by the liver and excreted through the kidneys. In animal studies, N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide has been shown to have low toxicity and no significant adverse effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, one limitation is that it may not be suitable for studying diseases that do not involve DHODH, such as diseases caused by mutations in other genes involved in nucleotide synthesis.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to explore the role of DHODH inhibition in other biological processes, such as immune function and mitochondrial metabolism.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with sodium sulfonate to form the corresponding sulfonamide. This intermediate is then reacted with 2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid to yield the final product. The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also has potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H20N4O4S2/c20-29(26,27)13-8-6-12(7-9-13)22-16(24)10-23-11-21-18-17(19(23)25)14-4-2-1-3-5-15(14)28-18/h6-9,11H,1-5,10H2,(H,22,24)(H2,20,26,27)

InChI Key

CDSIGYCZXQIMMG-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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